molecular formula C13H9FO3 B597202 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261958-14-8

5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B597202
CAS No.: 1261958-14-8
M. Wt: 232.21
InChI Key: KNAHNYJQQNDRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative that features a fluorine atom, a hydroxyl group, and a carboxylic acid group.

Mechanism of Action

Target of Action

It’s known that this compound is used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In Suzuki–Miyaura coupling reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling pathway, which is a type of cross-coupling reaction . This reaction pathway is used to form carbon-carbon bonds, which are fundamental in organic chemistry and are crucial for the synthesis of many complex organic compounds .

Pharmacokinetics

It’s known that glucuronidation is the primary metabolic pathway in several species .

Result of Action

The result of the compound’s action in Suzuki–Miyaura coupling reactions is the formation of new carbon-carbon bonds . This is a fundamental process in organic chemistry and is crucial for the synthesis of many complex organic compounds .

Action Environment

The efficacy and stability of 5-Fluoro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid in Suzuki–Miyaura coupling reactions can be influenced by various environmental factors. These include the presence of a palladium catalyst, the type of organoboron reagent used, and the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

    Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated biphenyl derivatives.

    Oxidation: Quinones and other oxidized products.

    Reduction: Alcohols and other reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluorine atom, hydroxyl group, and carboxylic acid group in a biphenyl framework makes it a versatile compound for various applications .

Properties

IUPAC Name

3-fluoro-5-(2-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAHNYJQQNDRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683548
Record name 5-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-14-8
Record name 5-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.